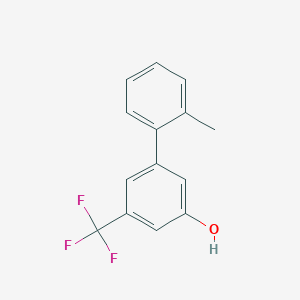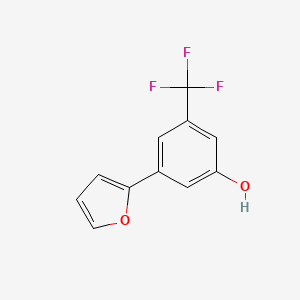
5-(Furan-2-yl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Furan-2-yl)-3-trifluoromethylphenol, 95% (5F3TM) is a small organic molecule with an aromatic trifluoromethyl group. It is a phenol derivative and is widely used as a reagent in organic synthesis. 5F3TM is a versatile building block for the synthesis of a variety of functionalized molecules and has been used in a wide range of scientific research applications.
Applications De Recherche Scientifique
5-(Furan-2-yl)-3-trifluoromethylphenol, 95% has been used in a wide range of scientific research applications. It has been used as a starting material for the synthesis of a variety of functionalized molecules, such as pharmaceuticals, agrochemicals, and materials. It has also been used for the synthesis of dyes, catalysts, and heterocycles. 5-(Furan-2-yl)-3-trifluoromethylphenol, 95% has been used in the synthesis of a variety of biologically active compounds, such as anti-cancer agents, anti-inflammatory agents, and anti-bacterial agents.
Mécanisme D'action
The mechanism of action of 5-(Furan-2-yl)-3-trifluoromethylphenol, 95% is not yet fully understood. However, it is believed that the trifluoromethyl group of 5-(Furan-2-yl)-3-trifluoromethylphenol, 95% is responsible for its biological activity. It has been suggested that the trifluoromethyl group of 5-(Furan-2-yl)-3-trifluoromethylphenol, 95% can interact with a variety of biological targets, including proteins, enzymes, and DNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(Furan-2-yl)-3-trifluoromethylphenol, 95% are not yet fully understood. However, it has been shown to have anti-inflammatory and anti-bacterial activity in animal models. It has also been shown to have anti-cancer activity in cell culture studies.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(Furan-2-yl)-3-trifluoromethylphenol, 95% in laboratory experiments has several advantages. It is a versatile building block for the synthesis of a variety of functionalized molecules. It is also readily available and can be easily synthesized in good yields. The main limitation of 5-(Furan-2-yl)-3-trifluoromethylphenol, 95% is that its mechanism of action is not yet fully understood, which can limit its use in certain applications.
Orientations Futures
There are several potential future directions for 5-(Furan-2-yl)-3-trifluoromethylphenol, 95%. Further research is needed to understand the mechanism of action of 5-(Furan-2-yl)-3-trifluoromethylphenol, 95% and to identify new biological targets. It is also important to develop new synthetic methods for the preparation of 5-(Furan-2-yl)-3-trifluoromethylphenol, 95% and its derivatives. Additionally, further research is needed to identify new applications for 5-(Furan-2-yl)-3-trifluoromethylphenol, 95%, such as in drug delivery systems and materials science. Finally, it is important to investigate the safety and toxicity of 5-(Furan-2-yl)-3-trifluoromethylphenol, 95%, as well as its potential interactions with other molecules.
Méthodes De Synthèse
The synthesis of 5-(Furan-2-yl)-3-trifluoromethylphenol, 95% is typically carried out via the reaction of trifluoromethylbenzene and furfuryl alcohol in the presence of a catalyst, such as a Lewis acid. The reaction is typically carried out in an inert atmosphere and at a temperature of 80-120 °C. The reaction is complete in 1-2 hours and yields 5-(Furan-2-yl)-3-trifluoromethylphenol, 95% in good yields (typically >90%).
Propriétés
IUPAC Name |
3-(furan-2-yl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O2/c12-11(13,14)8-4-7(5-9(15)6-8)10-2-1-3-16-10/h1-6,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOCZOJNYFEWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686491 |
Source


|
| Record name | 3-(Furan-2-yl)-5-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)-5-(trifluoromethyl)phenol | |
CAS RN |
1261900-54-2 |
Source


|
| Record name | 3-(Furan-2-yl)-5-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

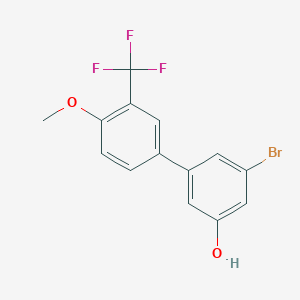


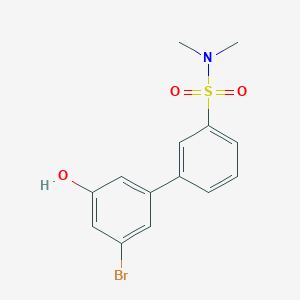

![3-Bromo-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383712.png)
![3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6383714.png)
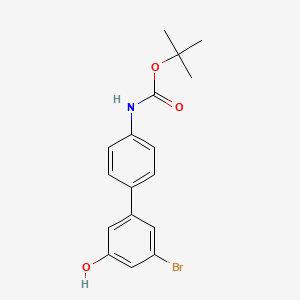
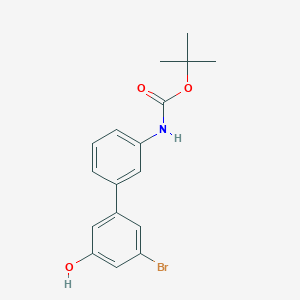
![3-Bromo-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383753.png)


